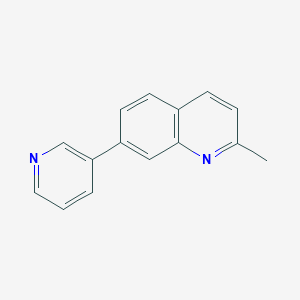
2-Methyl-7-(pyridin-3-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-7-(pyridin-3-yl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, materials science, and industrial processes. The structure of this compound consists of a quinoline core with a methyl group at the 2-position and a pyridin-3-yl group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-7-(pyridin-3-yl)quinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For example, a key intermediate, 3-(dimethylamino)-1-(2-methylquinoline-3-yl)prop-2-one, can be converted to 2-methyl-3-(1H-pyrazol-3-yl)quinoline by adding hydrazine hydrate in ethanol . Another method involves the use of substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde or 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 2-methyl-3-acetylquinoline under conventional and ultrasonic methods .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are some of the methods employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-methyl-7-(pyridin-3-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methyl and pyridinyl positions, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
2-methyl-7-(pyridin-3-yl)quinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-methyl-7-(pyridin-3-yl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and resulting in the desired biological effects .
Comparison with Similar Compounds
2-methyl-7-(pyridin-3-yl)quinoline can be compared with other quinoline derivatives, such as:
2-methylquinoline: Lacks the pyridin-3-yl group, resulting in different biological activities.
7-(pyridin-3-yl)quinoline: Lacks the methyl group, which may affect its chemical reactivity and pharmacological properties.
2-methyl-3-(1H-pyrazol-3-yl)quinoline: Contains a pyrazole ring instead of a pyridine ring, leading to different applications and effects
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H12N2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-methyl-7-pyridin-3-ylquinoline |
InChI |
InChI=1S/C15H12N2/c1-11-4-5-12-6-7-13(9-15(12)17-11)14-3-2-8-16-10-14/h2-10H,1H3 |
InChI Key |
MALXWWORFUKTKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















